molecular formula C13H14N2O3S B6368882 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% CAS No. 1261940-49-1

6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368882
CAS RN: 1261940-49-1
M. Wt: 278.33 g/mol
InChI Key: FBRGSODDKZSCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine (6-DMSHP) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, water-soluble solid with a molecular weight of 276.31 g/mol. 6-DMSHP has been used in a variety of biological and chemical studies due to its unique properties, such as its ability to act as a substrate for enzymes and its low toxicity.

Scientific Research Applications

6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a substrate for enzymes, such as the enzyme tyrosinase, which is involved in the biosynthesis of melanin. 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has also been used as a fluorescent probe for the detection of nitric oxide (NO) and as a fluorescent marker for the detection of DNA damage. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.

Mechanism of Action

The mechanism of action of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% acts as a substrate for enzymes, such as tyrosinase and COX-2, and as an inhibitor of these enzymes. It is also believed that 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can act as a fluorescent probe for the detection of NO and as a fluorescent marker for the detection of DNA damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% are not fully understood. However, it is believed that 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can act as an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. In addition, 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used as an inhibitor of the enzyme COX-2, which is involved in inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments is its low toxicity. 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is water-soluble and can be synthesized in a laboratory setting using standard laboratory equipment. However, there are some limitations to using 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments. For example, the mechanism of action of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood, and its effects on biochemical and physiological processes are not yet known.

Future Directions

The potential future directions for 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into the synthesis methods of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% could lead to improved production methods. Finally, further research into the potential toxicity of 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% could lead to improved safety protocols when using it in laboratory experiments.

Synthesis Methods

6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be synthesized through a two-step process using an alkylation reaction. The first step involves reacting an aryl halide with an alkylating agent in an organic solvent, such as dichloromethane. The second step involves a nucleophilic substitution reaction, in which 6-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is formed by replacing the halide group with a dimethylsulfamoyl group. This process can be carried out in a laboratory setting using standard laboratory equipment.

properties

IUPAC Name

N,N-dimethyl-2-(6-oxo-1H-pyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-8-4-3-6-10(12)11-7-5-9-13(16)14-11/h3-9H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRGSODDKZSCLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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